molecular formula C12H7ClO4 B2802329 (2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid CAS No. 42059-70-1

(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid

Cat. No.: B2802329
CAS No.: 42059-70-1
M. Wt: 250.63
InChI Key: NCCZLKPUVIPKBT-DAFODLJHSA-N
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Description

(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid is a chemical compound that belongs to the class of chromone derivatives Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid typically involves the condensation of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde with malonic acid in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization. Microwave-assisted synthesis has also been explored to improve the yield and reduce the reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can introduce different halogens into the chromone ring.

    Condensation: The compound can undergo aldol condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

    Condensation: Aldol condensation reactions typically require a base such as sodium hydroxide or potassium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted chromones, carboxylic acids, alcohols, and more complex organic molecules depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid stands out due to its specific structural features, which confer unique biological activities and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO4/c13-8-2-3-10-9(5-8)12(16)7(6-17-10)1-4-11(14)15/h1-6H,(H,14,15)/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCZLKPUVIPKBT-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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